molecular formula C11H8ClN3 B14327503 1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine CAS No. 110008-77-0

1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine

Cat. No.: B14327503
CAS No.: 110008-77-0
M. Wt: 217.65 g/mol
InChI Key: RMBHKNSONKXKIO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine is an organic compound that features a chlorophenyl group and a pyrimidinyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine typically involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-N-(pyridin-2-yl)methanimine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(4-Chlorophenyl)-N-(pyrimidin-4-yl)methanimine: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness

1-(4-Chlorophenyl)-N-(pyrimidin-2-yl)methanimine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

110008-77-0

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-pyrimidin-2-ylmethanimine

InChI

InChI=1S/C11H8ClN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-8H

InChI Key

RMBHKNSONKXKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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